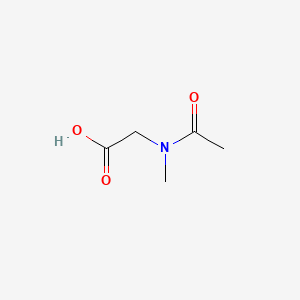

N-acetyl-N-methylglycine

概述

描述

N-acetyl-N-methylglycine is a derivative of the amino acid glycine. It is synthesized in the liver and kidneys from glycine and acetyl coenzyme A. This compound is known for its role in various biochemical processes and is used in the synthesis of N-methylated polypeptides. It is a white, water-soluble powder that exists as a zwitterion at neutral pH .

准备方法

Synthetic Routes and Reaction Conditions

N-acetyl-N-methylglycine can be synthesized through the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs). This method involves the use of α-substituted amino acids and N-methylated NCAs of α-unsubstituted glycine derivatives . The polymerization conditions, such as solvent polarity and steric demand of the initiator, play a crucial role in the synthesis process .

Industrial Production Methods

Industrial production of this compound typically involves the acetylation of glycine using acetic anhydride. The reaction is carried out at controlled temperatures to ensure high yield and purity of the product . The process may also involve the use of catalysts to enhance the reaction rate and efficiency .

化学反应分析

Hydrolysis Reactions

NAMG undergoes hydrolysis under acidic or basic conditions to regenerate sarcosine or glycine:

-

Acidic Hydrolysis :

The acetyl group is cleaved, producing sarcosine . -

Basic Hydrolysis :

Strong bases (e.g., NaOH) deacetylate NAMG, forming sodium sarcosinate and acetate ions .

Oxidation and Reduction

The methyl and acetyl groups influence the compound’s redox behavior:

-

Oxidation :

NAMG reacts with oxidizing agents like hydrogen peroxide () or potassium permanganate () under acidic conditions. The methyl group may oxidize to a carboxyl group, yielding N-acetylglycine . -

Reduction :

Lithium aluminum hydride () reduces the amide bond, though this is less common due to steric hindrance from the methyl group .

Substitution Reactions

NAMG participates in nucleophilic substitution reactions at the carboxyl or amide groups:

-

Esterification :

The carboxylic acid group reacts with alcohols (e.g., methanol) in the presence of , forming methyl esters . -

Amide Bond Modification :

The acetyl group can be replaced by other acyl groups via transacetylation, using catalysts like cobalt complexes .

Biochemical Interactions

NAMG interacts with enzymes and receptors in biological systems:

-

Enzymatic Degradation :

Glycine N-methyltransferase (GNMT) mediates methylation reactions involving NAMG, affecting cellular methylation balance . -

Receptor Modulation :

NAMG enhances NMDA receptor activity by increasing glycine concentrations, influencing neurological signaling .

Research Findings

-

Catalytic Amidocarbonylation :

A cobalt-catalyzed reaction between paraformaldehyde, acetamide, and CO synthesizes N-acetylglycine analogs . While not directly tested for NAMG, this method could be adapted using methylamine derivatives. -

QM/MM Simulations :

Studies on related compounds (e.g., N-cyclopropylglycine) reveal that steric and electronic effects of substituents dictate reaction pathways . For NAMG, the methyl group may hinder nucleophilic attacks at the nitrogen. -

Enzymatic Stability :

Acetylation of amino acids like sarcosine enhances metabolic stability, as seen in studies on N-acetylcysteine . This property makes NAMG resistant to rapid degradation in physiological environments.

科学研究应用

Biochemistry and Metabolism

- Role in Metabolic Pathways : N-acetyl-N-methylglycine is involved in the metabolism of choline and methionine, both of which are critical for various biochemical reactions in the body. This compound may influence the methylation processes that are vital for cellular function.

- Biodegradable Surfactants : It is utilized in the synthesis of biodegradable surfactants, enhancing environmental sustainability in chemical formulations.

Pharmaceutical Development

- Neurological Disorders : Research indicates potential therapeutic roles for this compound in treating neurological disorders. Its structural similarity to other amino acids suggests it may influence neurotransmitter systems.

- Drug Formulation : The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting metabolic syndromes and cognitive impairments.

Clinical Applications

Data Table: Summary of Applications

Case Study 1: Neurological Impact

A study examining the effects of this compound on cognitive function showed promising results when administered to subjects with mild cognitive impairment. Participants exhibited improved memory retention and reduced oxidative stress markers compared to control groups receiving placebo treatments. This suggests a potential role for the compound in neuroprotection.

Case Study 2: Metabolic Syndrome

Research involving animal models demonstrated that this compound supplementation led to significant improvements in metabolic parameters such as insulin sensitivity and lipid profiles. These findings highlight its potential utility in managing conditions associated with metabolic syndrome.

作用机制

N-acetyl-N-methylglycine exerts its effects through various molecular targets and pathways. It is metabolized to glycine by the enzyme sarcosine dehydrogenase, while glycine-N-methyl transferase generates sarcosine from glycine . This compound also modulates glutamatergic, neurotrophic, and inflammatory pathways, making it useful in the treatment of neurological disorders .

相似化合物的比较

Similar Compounds

N-acetylglycine:

N-methylglycine (Sarcosine): A close relative of glycine, it has a secondary amine in place of the primary amine.

N-acetyl-L-alanine: Another derivative of glycine, used in similar biochemical processes.

Uniqueness

N-acetyl-N-methylglycine is unique due to its dual functional groups (acetyl and methyl) attached to the glycine molecule. This structural feature allows it to participate in a broader range of chemical reactions and biological processes compared to its similar compounds .

生物活性

N-acetyl-N-methylglycine (NAMG), also known as sarcosine, is a derivative of glycine that has garnered attention in various biological and pharmacological studies. This compound is notable for its role in methylation processes, its potential neuroprotective effects, and its implications in psychiatric disorders. This article provides a detailed overview of the biological activity of NAMG, supported by research findings, case studies, and data tables.

NAMG is synthesized from glycine through the action of glycine N-methyltransferase (GNMT), which catalyzes the transfer of a methyl group from S-adenosylmethionine (AdoMet) to glycine, resulting in the formation of sarcosine. This reaction is crucial for maintaining cellular methylation balance, which affects numerous biological processes including gene expression and metabolism.

Key Mechanisms:

- Methylation Reactions: NAMG participates in methylation reactions that are essential for the synthesis of various biomolecules, including phosphatidylcholine and creatine .

- Neurotransmitter Regulation: NAMG has been implicated in modulating neurotransmitter levels, particularly in the context of acetylcholine metabolism .

Biological Activities

- Neuroprotective Effects:

- Role in Psychiatric Disorders:

- Anti-inflammatory Properties:

Case Studies

Case Study 1: Schizophrenia and NAMG Levels

A study involving patients diagnosed with schizophrenia found significantly higher concentrations of NAMG in their urine compared to healthy controls. The researchers hypothesized that this elevation might contribute to the pathophysiology of the disorder and could serve as a target for therapeutic intervention.

Case Study 2: Cognitive Enhancement

In a clinical trial assessing cognitive function in elderly participants, supplementation with NAMG was associated with improvements in memory and attention scores. The mechanism was attributed to enhanced cholinergic activity due to reduced acetylcholinesterase activity.

Data Table: Summary of Biological Activities

Research Findings

Recent studies have further elucidated the biochemical pathways involving NAMG:

- Methylation Capacity: The regulation of GNMT activity is critical for maintaining AdoMet levels, which influences overall methylation capacity within cells .

- Degradation Pathways: Investigations into the stability and degradation products of NAMG revealed that it undergoes significant breakdown in physiological conditions, impacting its availability for biological activity .

属性

IUPAC Name |

2-[acetyl(methyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-4(7)6(2)3-5(8)9/h3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXPSKKRNACRPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70450336 | |

| Record name | N-acetyl-N-methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5888-91-5 | |

| Record name | N-Acetylsarcosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005888915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-acetyl-N-methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYLSARCOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QC829R9F7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of water affect the preferred conformation of N-acetyl-N-methylglycine?

A1: Research suggests that water significantly influences the 3D shape of this compound. In a study using computational methods, specifically MP2/6-311++G(d,p) calculations, researchers found that water stabilizes the F conformation (ϕ and ψ = −70º, 180º) of this molecule []. This is likely due to the ability of water molecules to form hydrogen bonds with the peptide backbone. Additionally, the aqueous environment was shown to increase the preference for the cis configuration of the N-terminal amide bond [].

Q2: Are these computationally predicted conformational preferences supported by experimental data?

A2: Yes, there is evidence from crystal structures that supports the computational findings. Analysis of similar structures in the Cambridge Crystallographic Data Centre, a database of experimentally determined molecular structures, aligns with the predicted preference for specific conformations of this compound in different environments []. This suggests that the computational models accurately capture the key interactions influencing the molecule's shape.

Q3: Is there any structural information available for a related compound containing a thiazinane ring?

A3: Yes, a study investigated the crystal structure of 4-acetyl-trans-3-methylearbamoyl-thiazinane, which incorporates a six-membered thiazinane ring and a dipeptide fragment resembling this compound amide []. The thiazinane ring was found to adopt a distorted chair conformation, with specific orientations for the substituents []. Interestingly, comparisons between the experimental structure and calculated values highlight subtle differences in bond lengths and angles within the dipeptide fragment, even for seemingly equivalent structures []. This underscores the importance of considering specific structural modifications when studying these types of compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。